(4-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride

Description

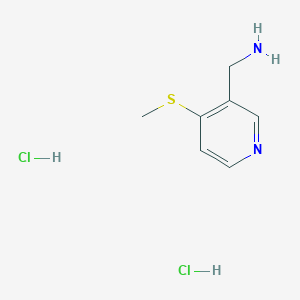

(4-Methylsulfanylpyridin-3-yl)methanamine dihydrochloride is a pyridine-derived amine salt characterized by a methylsulfanyl (-SMe) substituent at the 4-position of the pyridine ring and an aminomethyl (-CH2NH2) group at the 3-position. The dihydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

(4-methylsulfanylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.2ClH/c1-10-7-2-3-9-5-6(7)4-8;;/h2-3,5H,4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBANVWYMNJKWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=NC=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-methylthiopyridine with formaldehyde and ammonium chloride under specific conditions to yield the desired product . The reaction conditions often involve controlled temperatures and pH levels to ensure the proper formation of the compound. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

(4-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s key structural features—a pyridine core with substituents at the 3- and 4-positions—are shared with several derivatives documented in the evidence. Substituent variations significantly influence physicochemical properties, bioactivity, and synthetic pathways.

Table 1: Comparison of Pyridine-Based Methanamine Derivatives

Key Observations :

- For example, methoxy-substituted derivatives (e.g., 3-Methoxypyridin-2-yl) show distinct IR peaks at ~3284 cm⁻¹ (N-H stretching) . Halogen Substituents (e.g., -Cl): Increase molecular weight and polarity. Chlorinated analogs like 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride exhibit higher density and reactivity .

Biological Activity

(4-Methylsulfanylpyridin-3-yl)methanamine; dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C7H10Cl2N2S

- Molecular Weight : 211.14 g/mol

- CAS Number : 12417863

Antimicrobial Activity

Research indicates that (4-Methylsulfanylpyridin-3-yl)methanamine; dihydrochloride exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 31.25 µg/mL for certain strains, suggesting potent activity against resistant bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Enterococcus faecalis | 125.00 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at 100 µg/mL and 150 µg/mL, respectively, indicating a moderate anticancer effect.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 100 |

| A549 | 150 |

The biological activity of (4-Methylsulfanylpyridin-3-yl)methanamine; dihydrochloride is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The presence of the methylsulfanyl group enhances its lipophilicity, facilitating better cell membrane penetration. Once inside the cell, it may interfere with metabolic pathways or cellular signaling processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (4-Methylsulfanylpyridin-3-yl)methanamine; dihydrochloride involved testing various concentrations against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a significant reduction in bacterial viability compared to control groups.

Case Study 2: Anticancer Potential

In a comparative study involving several pyridine derivatives, (4-Methylsulfanylpyridin-3-yl)methanamine; dihydrochloride was found to be one of the most effective compounds in inhibiting the growth of lung cancer cells. The study suggested further exploration into its potential as a lead compound for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.